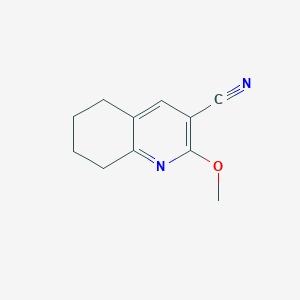

2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile” is a chemical compound . It belongs to the class of quinoline derivatives . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile”, involves various synthetic routes due to its wide range of biological and pharmacological activities . The main methods for the synthesis of 2-(alkylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitriles are condensation of 1-morpholinocyclohexene with 2-cyano-2-[(hetaryl)-methylidene]thioacetamides (followed by alkylation with alkyl halides), condensation of 2-cyanothioacetamide with 2-[(dimethylamino)methylidene]cyclohexane-1,3-dione .Molecular Structure Analysis

The molecular structure of “2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile” can be analyzed using various techniques such as X-ray structural analysis . The structure of similar compounds has been studied in detail .Chemical Reactions Analysis

The reactivity of quinoline derivatives towards various reagents has been studied . For example, compound 3 reacts with dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, thiourea, formamide, formic acid, acetyl chloride, and isothiocyanate .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile” can be determined using various techniques . For example, the IR spectrum can provide information about the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

The compound 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been studied for its potential antileishmanial activity. This application involves researching the compound’s effectiveness in treating leishmaniasis, a disease caused by protozoan parasites transmitted by sandfly bites .

Cytotoxicity Studies

Research has also been conducted on the cytotoxicity of this compound, which is crucial for understanding its safety profile and potential as a therapeutic agent .

Osteoarthritis Treatment

Quinoline derivatives have been synthesized and evaluated for treating osteoarthritis. They are considered as amino-acetamide inhibitors of aggrecanase-2, an enzyme involved in the degradation of cartilage .

Density Functional Theory (DFT) Calculations

The compound has been subject to DFT calculations to understand its electronic structure and properties, which are essential for predicting its reactivity and interaction with biological targets .

Chemical Synthesis

There is interest in the synthesis of this compound due to its potential applications in various fields of research. The methods and intermediates used in its synthesis are studied to improve efficiency and yield .

Analytical Standards

It serves as an analytical standard or reference material in chemical analysis, ensuring accuracy and consistency in research findings .

NMR, HPLC, LC-MS, UPLC Analysis

The compound is used in nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC) analyses. These techniques are employed to study the compound’s structure and purity .

Springer Link IntechOpen Springer Link Chemical Book CATO Chem Ambeed

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of “2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications . This could include the development of new synthetic routes, the discovery of new biological activities, and the design of new drugs based on the quinoline scaffold .

Eigenschaften

IUPAC Name |

2-methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHAVDMNLYZWPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCCCC2=N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Chloro-2-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2918706.png)

![1-Benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B2918714.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2918718.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2918724.png)

![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2918729.png)